

"Methyl 1-methylcyclopropyl ketone" CAS number and IUPAC name

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Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

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In-Depth Technical Guide: Methyl 1-methylcyclopropyl ketone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 1-methylcyclopropyl ketone**, a significant intermediate in organic synthesis. The document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis. Furthermore, this guide presents visual workflows for its synthesis and characterization, designed to aid researchers in their laboratory applications.

Chemical Identification and Properties

Methyl 1-methylcyclopropyl ketone, also known by its IUPAC name 1-(1-methylcyclopropyl)ethanone, is a specialty chemical primarily utilized as a building block in the synthesis of more complex organic molecules, including pharmaceutical and agrochemical compounds.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(1-methylcyclopropyl)ethanone[2]
CAS Number	1567-75-5[3]
Molecular Formula	C ₆ H ₁₀ O[3]
Molecular Weight	98.14 g/mol [2]
InChI Key	OQBCJXUAQQMTRW-UHFFFAOYSA-N[3]
Canonical SMILES	CC(=O)C1(C)CC1[4]
Synonyms	Methyl 1-methylcyclopropyl ketone, 1-Acetyl-1-methylcyclopropane, (1-Methylcyclopropyl)(methyl)ketone, Ethanone, 1-(1-methylcyclopropyl)-[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to pale yellow liquid[1]
Boiling Point	125-128 °C[4]
Density	0.895 g/mL at 25 °C[4]
Refractive Index (n _{20/D})	1.434[4]
Water Solubility	Insoluble[5]
Flash Point	75 °F (23.9 °C)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **Methyl 1-methylcyclopropyl ketone**. The following data has been compiled from established chemical databases.

Table 3: Spectroscopic Data Summary

Technique	Data Reference
^1H NMR	Spectral data available.[2]
^{13}C NMR	Data available, sourced from C. G. Andrieu, D. Debruyne, D. Paquer Org. Magn. Resonance 11, 528(1978).[2]
Infrared (IR) Spectroscopy	Gas phase spectrum available.
Mass Spectrometry (MS)	GC-MS data available; top peak at m/z 43.[2]

Synthesis Protocol

The synthesis of **Methyl 1-methylcyclopropyl ketone** can be achieved through the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium. This method provides a good yield of the target ketone.

Experimental Protocol: Synthesis of **Methyl 1-methylcyclopropyl ketone**

This protocol is based on the synthetic route reported by Langhals and Rüchardt, which involves the reaction of a carboxylic acid with an organolithium reagent.

Materials:

- 1-Methylcyclopropane-1-carboxylic acid
- Methyllithium (solution in diethyl ether)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

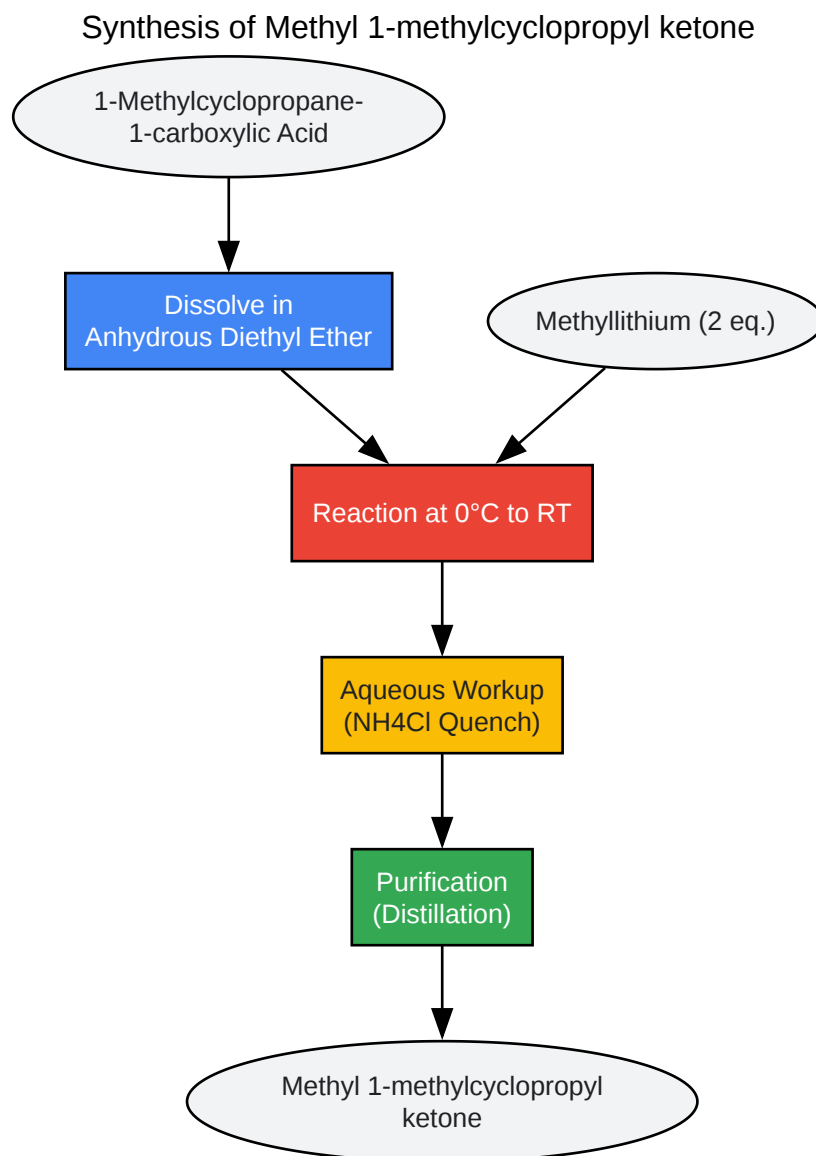
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropane-1-carboxylic acid in

anhydrous diethyl ether under a nitrogen atmosphere.

- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of methyllithium in diethyl ether to the stirred carboxylic acid solution via the dropping funnel. (Note: Two equivalents of methyllithium are required. The first deprotonates the carboxylic acid, and the second adds to the resulting lithium carboxylate).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether (2x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation to yield pure **Methyl 1-methylcyclopropyl ketone**. A reported yield for this reaction is 73%.

Visualized Workflows

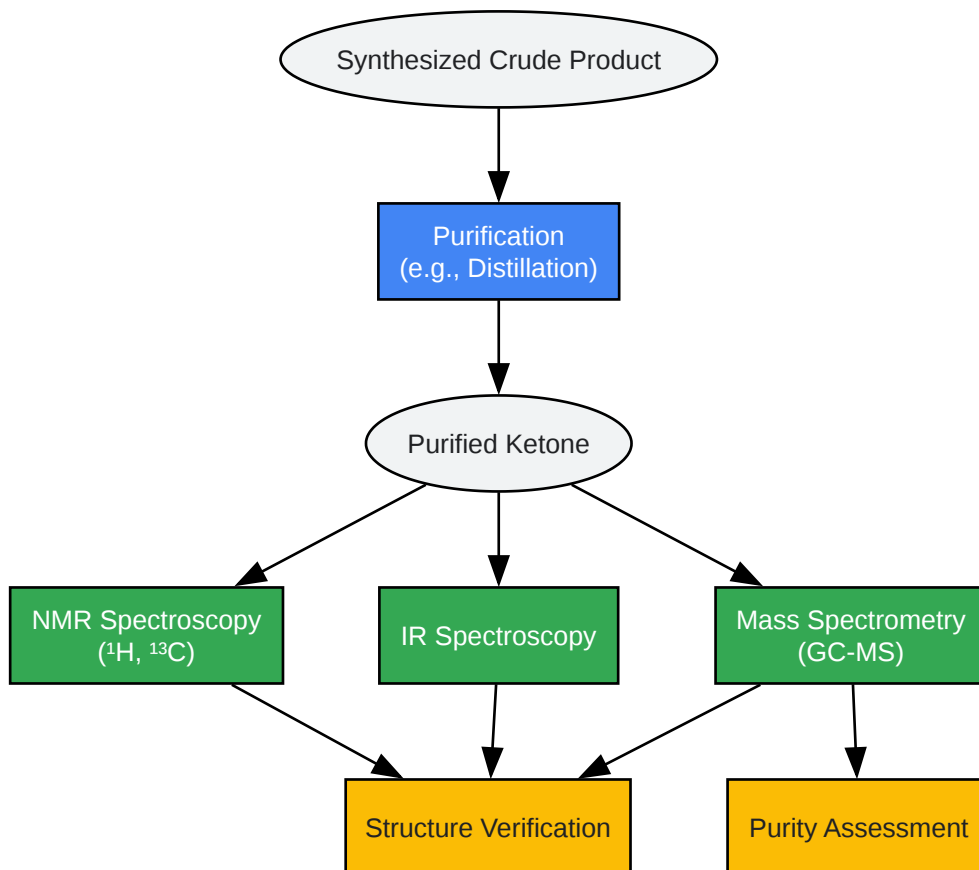
The following diagrams illustrate the synthesis and a general characterization workflow for **Methyl 1-methylcyclopropyl ketone**.



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Caption: Reaction scheme for the synthesis of **Methyl 1-methylcyclopropyl ketone**.

General Characterization Workflow



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